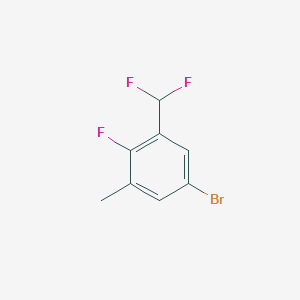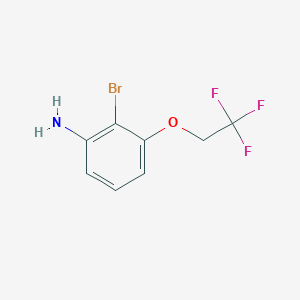
1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one is a synthetic organic compound characterized by the presence of a piperidine ring substituted with two fluorine atoms and a hydroxyl group on a pentanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Pentanone Chain: The pentanone chain is introduced via alkylation or acylation reactions, often using Grignard reagents or organolithium compounds.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, commonly using reagents like potassium permanganate or osmium tetroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of 1-(4,4-Difluoropiperidin-1-yl)-5-oxopentan-1-one.
Reduction: Formation of 1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentanol.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and stability, while the hydroxyl group may participate in hydrogen bonding, influencing its biological activity. The compound may modulate signaling pathways or inhibit enzyme activity, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4,4-Difluoropiperidin-1-yl)propan-2-ol: Similar structure but with a shorter carbon chain.
1-amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol: Contains an amino group instead of a hydroxyl group.
2-(4,4-difluoropiperidin-1-yl)aniline: Features an aniline group instead of a pentanone chain.
Uniqueness
1-(4,4-Difluoropiperidin-1-yl)-5-hydroxypentan-1-one is unique due to its specific combination of a piperidine ring with fluorine atoms and a hydroxylated pentanone chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H17F2NO2 |
|---|---|
Poids moléculaire |
221.24 g/mol |
Nom IUPAC |
1-(4,4-difluoropiperidin-1-yl)-5-hydroxypentan-1-one |
InChI |
InChI=1S/C10H17F2NO2/c11-10(12)4-6-13(7-5-10)9(15)3-1-2-8-14/h14H,1-8H2 |
Clé InChI |
PLMHGJDUODPCLI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(F)F)C(=O)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


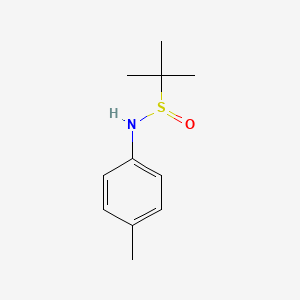
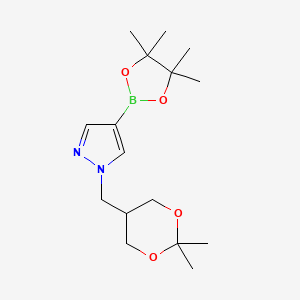

![1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B12086972.png)
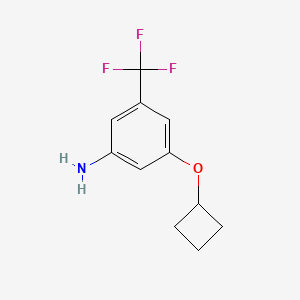

![(9H-fluoren-9-yl)methyl N-(2-{2-[2-(2-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[4-(hydroxymethyl)phenyl]carbamoyl}-2-[(triphenylmethyl)carbamoyl]ethyl]carbamoyl}ethyl]carbamoyl}ethyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B12086985.png)

![4-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]phenol](/img/structure/B12087001.png)
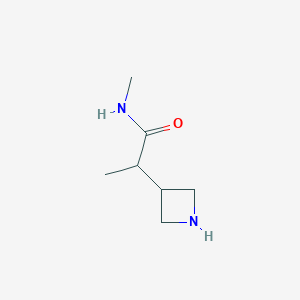
![4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12087006.png)
